N-(3-acetylphenyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide N-(3-acetylphenyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14765539
InChI: InChI=1S/C21H21N3O5/c1-13(25)14-5-4-6-15(9-14)23-20(26)7-8-24-12-22-17-11-19(29-3)18(28-2)10-16(17)21(24)27/h4-6,9-12H,7-8H2,1-3H3,(H,23,26)
SMILES:
Molecular Formula: C21H21N3O5
Molecular Weight: 395.4 g/mol

N-(3-acetylphenyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide

CAS No.:

Cat. No.: VC14765539

Molecular Formula: C21H21N3O5

Molecular Weight: 395.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-acetylphenyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide -

Specification

Molecular Formula C21H21N3O5
Molecular Weight 395.4 g/mol
IUPAC Name N-(3-acetylphenyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)propanamide
Standard InChI InChI=1S/C21H21N3O5/c1-13(25)14-5-4-6-15(9-14)23-20(26)7-8-24-12-22-17-11-19(29-3)18(28-2)10-16(17)21(24)27/h4-6,9-12H,7-8H2,1-3H3,(H,23,26)
Standard InChI Key GHGFZCLSOYACCH-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC(=CC=C1)NC(=O)CCN2C=NC3=CC(=C(C=C3C2=O)OC)OC

Introduction

Synthesis

The synthesis of such compounds typically involves multi-step organic reactions. A plausible synthetic route may include:

  • Formation of the Quinazolinone Core:

    • Starting from anthranilic acid derivatives, cyclization with substituted isatoic anhydride or similar reagents can yield the quinazolinone nucleus.

    • Methoxylation at positions 6 and 7 can be achieved using dimethyl sulfate or other methylating agents.

  • Amide Bond Formation:

    • The quinazolinone derivative can undergo nucleophilic substitution with a propanoyl chloride derivative to introduce the propanamide chain.

  • Acetylation of Phenyl Group:

    • The phenylamine precursor can be acetylated using acetic anhydride before coupling with the quinazoline derivative.

Biological Activity

Quinazolinone derivatives are known for their wide range of pharmacological activities. Although specific data for this compound is unavailable, similar structures have demonstrated:

  • Anticancer Potential:
    Quinazolinones often act as inhibitors of tyrosine kinases or DNA topoisomerases, making them promising candidates for cancer therapy.

  • Anti-inflammatory Activity:
    Compounds with amide linkages and aromatic substituents have shown inhibition of inflammatory mediators like COX enzymes.

  • Antimicrobial Properties:
    Quinazoline derivatives exhibit activity against bacterial and fungal strains due to their ability to interfere with microbial enzyme systems.

Potential Applications

Given its structure, N-(3-acetylphenyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide could be explored for:

  • Drug Development:

    • As a lead compound in anticancer or anti-inflammatory drug discovery.

    • For structure-activity relationship (SAR) studies to optimize potency and selectivity.

  • Molecular Docking Studies:

    • Computational techniques can predict binding affinity to biological targets such as kinases or enzymes involved in inflammation.

  • Pharmacokinetic Profiling:

    • Evaluating solubility, stability, and bioavailability for preclinical studies.

Research Gaps

While the compound holds promise based on its structural features, further research is needed to:

  • Synthesize and characterize it fully using techniques like NMR, IR, and mass spectrometry.

  • Evaluate its biological activity through in vitro and in vivo assays.

  • Conduct molecular docking studies to identify potential binding targets.

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